Researchers struggling with thymidine analogue cross-reactivity in PaTMK assays need a validated non-thymidine baseline. This compound is the crystallographically mapped minimal pharmacophore (PDB: 3UWK) with an IC50 of 58 μM, ensuring selectivity and assay reproducibility.
1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a foundational heterocyclic building block and the first reported non-thymidine small molecule inhibitor of Pseudomonas aeruginosa thymidylate kinase (PaTMK) [1]. Unlike classical thymidine analogues that suffer from poor cell membrane permeability and high susceptibility to bacterial efflux pumps, this imidazopyridinone core provides an uncharged, lipophilic scaffold optimized for antibacterial drug discovery [1]. In procurement contexts, it serves as the essential minimal pharmacophore and structural biology reference standard for developing selective, non-cross-reactive TMK inhibitors that avoid human TMK off-target effects [2].
Attempting to substitute this specific imidazopyridinone core with standard thymidine analogues (such as TP5A) or generic kinase inhibitors fundamentally compromises both selectivity and structural predictability in assay workflows[1]. Traditional thymidine-based scaffolds inherently cross-react with human TMK due to conserved sugar-binding pockets and exhibit poor pharmacokinetic profiles driven by their polar headgroups [2]. Conversely, utilizing randomly substituted imidazopyridines fails to replicate the precise hydrogen-bonding network and specific aryl-pocket orientation established by the 1-methyl-6-phenyl substitution, which is required to stabilize the PaTMK active site without the thymidine moiety[1]. Procuring the exact 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one compound ensures access to a validated, crystallographically mapped baseline for structure-based design.
As the foundational non-thymidine hit, 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one establishes a critical baseline for PaTMK inhibition with an IC50 of 58 μM [1]. When compared to traditional thymidine analogues that broadly inhibit both bacterial and human TMK, this compound achieves its inhibition entirely through a novel binding mode that overlaps with bacterial TMKs but completely avoids the human TMK active site architecture[1]. This makes it an essential procurement choice for assays requiring a verified, human-orthogonal bacterial TMK baseline.
| Evidence Dimension | Target Enzyme Inhibition (PaTMK) |
| Target Compound Data | IC50 = 58 μM (pure non-thymidine binding) |
| Comparator Or Baseline | Thymidine analogues (e.g., TP5A) |
| Quantified Difference | Eliminates reliance on the thymidine moiety while maintaining micromolar hit-level affinity and preventing human TMK cross-reactivity |
| Conditions | In vitro PaTMK enzymatic inhibition assay |
Provides a validated, human-TMK-sparing baseline for screening and developing selective antibacterial agents.
For structural biology workflows, the exact 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one compound provides a highly resolved co-crystal template. It was successfully co-crystallized with PaTMK, yielding a structure at 1.91 Å resolution (PDB: 3UWK) [2]. Compared to relying on unvalidated E. coli-derived homology models or lower-resolution surrogate complexes, procuring this specific ligand allows researchers to accurately map the hydrogen-bonding network of the imidazopyridinone core and the LID loop dynamics of the enzyme[1].
| Evidence Dimension | X-ray Crystallographic Resolution |
| Target Compound Data | 1.91 Å resolution co-crystal (PDB 3UWK) |
| Comparator Or Baseline | E. coli-derived PaTMK homology models |
| Quantified Difference | Provides exact atomic-level empirical coordinates versus theoretical predictive models |
| Conditions | X-ray diffraction of PaTMK-ligand complex |
Enables precise, empirical structure-based drug design workflows rather than relying on predictive homology modeling.
As a synthetic precursor and scaffold baseline, this compound demonstrates exceptional optimization efficiency. By serving as the core pharmacophore, simple structure-guided aryl substitutions on this exact scaffold yield dramatic potency improvements, such as the generation of Compound 17 which achieved an IC50 of 0.44 μM [1]. Compared to starting with a completely unoptimized or heavily decorated heterocycle, utilizing this minimal 1-methyl-6-phenyl core provides a direct, synthetically tractable 130-fold optimization trajectory [1].
| Evidence Dimension | Scaffold Optimization Potential (Potency Gain) |
| Target Compound Data | Baseline hit (IC50 = 58 μM) enabling directed library build-up |
| Comparator Or Baseline | Optimized derivative Compound 17 (IC50 = 0.44 μM) |
| Quantified Difference | Demonstrates a 130-fold potency improvement capability via direct structural elaboration |
| Conditions | Structure-guided synthetic library optimization |
Proves the compound's value as a highly efficient, synthetically tractable starting material for generating nanomolar kinase inhibitors.
Due to its established IC50 of 58 μM and complete lack of a thymidine moiety, this compound is the ideal reference standard for high-throughput screening (HTS) assays targeting Pseudomonas aeruginosa TMK [1]. It allows researchers to calibrate assays for non-thymidine competitive inhibitors, ensuring that new hits avoid human TMK cross-reactivity.
With its proven ability to form stable co-crystals at 1.91 Å resolution (PDB: 3UWK), this compound is perfectly suited as a baseline ligand for structural biology labs [2]. It is used to stabilize the PaTMK active site during the soaking or co-crystallization of novel derivatives, mapping the critical LID loop closure mechanism [1].
As a minimal, validated pharmacophore, the 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold is directly applicable in medicinal chemistry workflows as a starting material for directed library build-up [1]. Its synthetic tractability allows for rapid aryl group functionalization to generate highly potent, cell-permeable antibacterial leads[1].